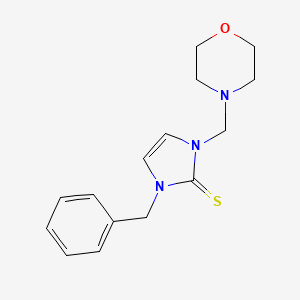
1-benzyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-imidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-imidazole-2-thione, also known as BMT-2, is a synthetic compound that has shown potential in various scientific research applications.
Mécanisme D'action
1-benzyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-imidazole-2-thione acts as a thiol-reactive compound that binds to cysteine residues in proteins. This binding can lead to the formation of disulfide bonds and protein aggregation, resulting in the inhibition of protein function. This compound also induces oxidative stress in cells, leading to the activation of the JNK signaling pathway and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to decrease the levels of glutathione, a major antioxidant in cells. This decrease in glutathione levels leads to an increase in oxidative stress, which can cause DNA damage and cell death. This compound also inhibits the activity of the enzyme thioredoxin reductase, which is involved in maintaining cellular redox balance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-benzyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-imidazole-2-thione in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity. This compound can induce oxidative stress and apoptosis in normal cells as well as cancer cells, which can limit its therapeutic potential.
Orientations Futures
Future research on 1-benzyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-imidazole-2-thione could focus on its potential as a therapeutic agent for cancer. This could include testing its efficacy in animal models and conducting clinical trials. Other potential directions for research could include investigating the mechanism of action of this compound in more detail and exploring its potential as a tool for studying protein function and redox signaling in cells.
Méthodes De Synthèse
1-benzyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-imidazole-2-thione is synthesized by reacting benzyl isothiocyanate with morpholine in the presence of a reducing agent. The reaction mixture is then heated to obtain this compound as a white crystalline powder. The purity of the compound can be confirmed by HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
1-benzyl-3-(4-morpholinylmethyl)-1,3-dihydro-2H-imidazole-2-thione has been studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and downregulating anti-apoptotic proteins. This compound also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors.
Propriétés
IUPAC Name |
1-benzyl-3-(morpholin-4-ylmethyl)imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c20-15-17(12-14-4-2-1-3-5-14)6-7-18(15)13-16-8-10-19-11-9-16/h1-7H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIIMXKTUNFYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C=CN(C2=S)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


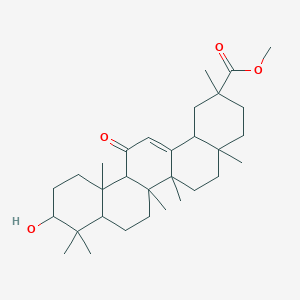
![N-(1-isoxazol-3-ylethyl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5350461.png)
![3-(benzylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350465.png)
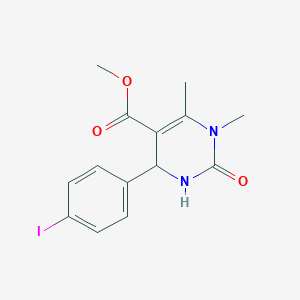
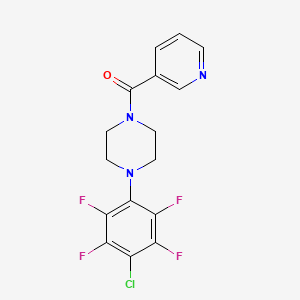
![3-methyl-8-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5350485.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5350491.png)
![3-(allylthio)-6-(2-bromo-5-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350498.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5350512.png)
![2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B5350517.png)
![methyl [5-(4-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5350522.png)
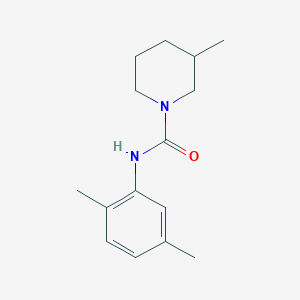
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5350545.png)